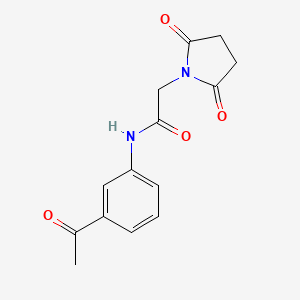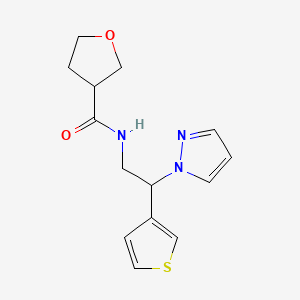
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyrazole derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide is not fully understood. However, it has been proposed that the compound exerts its effects by inhibiting various signaling pathways such as the NF-κB pathway and the PI3K/Akt/mTOR pathway. It has also been suggested that the compound may act as an antioxidant and protect against oxidative stress.
Biochemical and Physiological Effects:
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been demonstrated to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide in lab experiments is its ability to selectively target specific signaling pathways. This allows for more precise investigation of the compound's effects. However, a limitation of using the compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide. One area of interest is the compound's potential use in the treatment of neurodegenerative diseases. Further investigation is needed to fully understand the compound's mechanism of action in the brain and its potential therapeutic effects. Additionally, the compound's anti-cancer properties warrant further exploration, particularly in the development of new cancer therapies. Finally, the development of more soluble derivatives of the compound could improve its use in lab experiments and potential therapeutic applications.
In conclusion, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide is a promising compound with various biochemical and physiological effects. Its potential therapeutic applications and selective targeting of specific signaling pathways make it an attractive target for further investigation. However, more research is needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide involves the reaction of 2-(1H-pyrazol-1-yl)ethanol and 3-bromo-2-(thiophen-3-yl)propanoic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is purified by column chromatography to obtain the final compound.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-14(11-2-6-19-9-11)15-8-13(12-3-7-20-10-12)17-5-1-4-16-17/h1,3-5,7,10-11,13H,2,6,8-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKUJGSDAIDEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)tetrahydrofuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2743666.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2743670.png)
![4-Chloro-2-methoxy-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2743671.png)
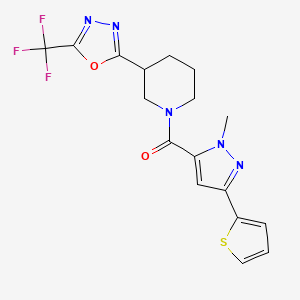


![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate](/img/structure/B2743677.png)
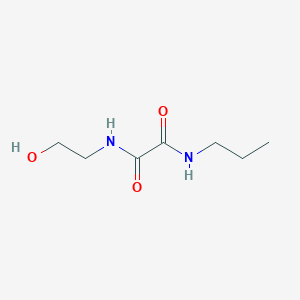
![3-Ethoxy-6-methoxybenzo[D]isoxazole](/img/structure/B2743680.png)
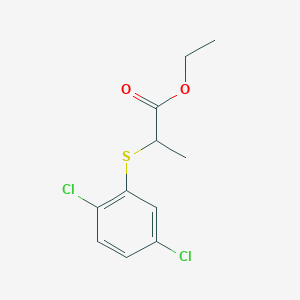
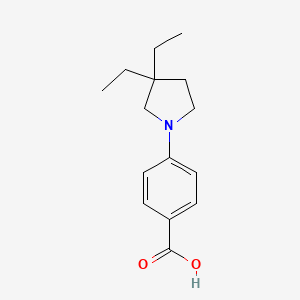
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2743685.png)
